1-(4-acetylpiperazin-1-yl)-3-(2-phenyl-1H-indol-1-yl)propan-1-one
Description
This compound features a propan-1-one backbone linked to a 4-acetylpiperazine moiety and a 2-phenylindole group. Though direct pharmacological data are absent in the provided evidence, structural analogs suggest applications in enzyme inhibition or CNS-targeted therapies due to the prevalence of piperazine and indole motifs in such contexts .
Properties
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-3-(2-phenylindol-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-18(27)24-13-15-25(16-14-24)23(28)11-12-26-21-10-6-5-9-20(21)17-22(26)19-7-3-2-4-8-19/h2-10,17H,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJSTKCOJLNAMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CCN2C3=CC=CC=C3C=C2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-acetylpiperazin-1-yl)-3-(2-phenyl-1H-indol-1-yl)propan-1-one is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₈H₃₃N₃O
- Molecular Weight : 293.48 g/mol
- CAS Number : 1010912-46-5
Research indicates that this compound exhibits significant interaction with various biological targets, including:
- Acetylcholinesterase Inhibition : Similar piperazine derivatives have shown the ability to inhibit human acetylcholinesterase, which is crucial for neurotransmitter regulation in the nervous system .
Antimicrobial Properties
Studies have demonstrated that derivatives of indole and piperazine possess antimicrobial activity. The compound is hypothesized to exhibit similar properties, potentially inhibiting bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Recent investigations into indole derivatives have shown promising results in cancer therapy. The compound may induce apoptosis in cancer cells by activating caspases and modulating cell cycle proteins .
Neuroprotective Effects
Piperazine derivatives have been associated with neuroprotective effects against neurodegenerative diseases. The inhibition of acetylcholinesterase may contribute to enhanced cognitive function and protection against amyloid plaque formation, which is implicated in Alzheimer's disease .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Features and Molecular Properties
The table below highlights key differences in substituents, molecular weight, and implied biological activity:
*Calculated based on molecular formula (C23H24N4O2).
Key Observations:
- Indole Modifications : Fluorination (compound 16) may increase metabolic stability, while 6-indolyl (P095-0545) or sulfonyl groups (compound in ) could alter target specificity .
- Molecular Weight : The target compound (~393 g/mol) falls within the acceptable range for blood-brain barrier penetration, unlike bulkier analogs like compound 16 (~497 g/mol) .
Q & A
What are the key synthetic steps and challenges in preparing 1-(4-acetylpiperazin-1-yl)-3-(2-phenyl-1H-indol-1-yl)propan-1-one?
Basic Research Question
The synthesis typically involves coupling a piperazine derivative with an indole-containing intermediate. Critical steps include:
- Amide bond formation between the acetylpiperazine and propanone backbone under anhydrous conditions using coupling agents like HOBt/TBTU .
- Indole functionalization at the 1-position via nucleophilic substitution or palladium-catalyzed cross-coupling .
Key challenges include maintaining reaction purity (monitored via TLC/HPLC) and avoiding side reactions from the indole’s reactive NH group. Purification often requires column chromatography with gradient elution .
How can conflicting biological activity data for this compound be resolved?
Advanced Research Question
Contradictory results (e.g., varying IC50 values across assays) may arise from:
- Assay-specific interference : The indole moiety’s fluorescence can distort spectrophotometric readings. Orthogonal assays (e.g., radioligand binding) are recommended .
- Solubility limitations : Poor aqueous solubility may reduce apparent potency. Use DMSO stock solutions at <0.1% v/v to avoid cytotoxicity artifacts .
- Metabolic instability : Hepatic microsome studies can identify rapid degradation, prompting structural analogs (e.g., fluorinated indole derivatives) to improve stability .
What computational methods predict the compound’s biological targets?
Advanced Research Question
Target identification strategies include:
- Molecular docking against kinase or GPCR libraries, leveraging the acetylpiperazine’s affinity for ATP-binding pockets .
- Pharmacophore modeling to map electrostatic/hydrophobic features of the indole and propanone groups to known active sites .
- Machine learning : Train models on ChEMBL bioactivity data for piperazine-indole hybrids to prioritize targets like serotonin receptors or PI3K isoforms .
What analytical techniques validate the compound’s structural integrity?
Basic Research Question
Essential characterization methods:
- NMR : and NMR confirm acetylpiperazine regiochemistry (δ 2.1 ppm for acetyl CH3) and indole substitution patterns .
- HRMS : Exact mass analysis (e.g., m/z 404.2123 [M+H]) ensures synthetic accuracy .
- X-ray crystallography : Resolves stereochemical ambiguities, particularly for the propanone linker .
How can structure-activity relationship (SAR) studies optimize this compound?
Advanced Research Question
SAR strategies:
- Piperazine modifications : Replace acetyl with sulfonyl groups to enhance metabolic stability (see for sulfone analogs) .
- Indole substituents : Introduce electron-withdrawing groups (e.g., -Cl) at the 5-position to improve target affinity .
- Propanone linker : Shorten to ethylene or elongate to butanone to assess conformational flexibility impacts on binding .
What are the compound’s stability profiles under varying storage conditions?
Basic Research Question
Methodological stability assessment:
- Thermogravimetric analysis (TGA) : Determines decomposition temperature (>200°C suggests room-temperature stability) .
- Light sensitivity : UV-Vis spectroscopy tracks indole oxidation under accelerated light exposure (use amber vials for storage) .
- Hygroscopicity : Dynamic vapor sorption (DVS) measures water uptake, critical for lyophilized formulations .
How does the compound interact with cytochrome P450 enzymes?
Advanced Research Question
Metabolic profiling involves:
- CYP inhibition assays : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
- Metabolite identification : LC-MS/MS detects hydroxylated indole or N-deacetylated metabolites in liver microsomes .
- DDI risk assessment : Calculate IC50 values to predict drug-drug interaction potential .
What in vivo models are suitable for evaluating efficacy?
Advanced Research Question
Preclinical models depend on the target:
- CNS targets : BBB permeability assessed via MDCK-MDR1 assays; behavioral models (e.g., forced swim test for antidepressants) .
- Anticancer activity : Xenograft models with tumor lines expressing high target receptor density .
- PK/PD modeling : Plasma half-life (t1/2) and tissue distribution quantified via LC-MS in rodents .
How can solubility and bioavailability be improved without altering potency?
Advanced Research Question
Strategies include:
- Salt formation : Hydrochloride salts enhance aqueous solubility (test via shake-flask method) .
- Prodrug design : Esterify the propanone carbonyl to improve absorption, with enzymatic cleavage in vivo .
- Nanoformulation : Encapsulate in PLGA nanoparticles for sustained release .
What are the best practices for handling and disposing of this compound?
Basic Research Question
Safety protocols:
- PPE : Use nitrile gloves and fume hoods due to potential indole toxicity .
- Waste disposal : Incinerate at >1000°C for halogen-containing byproducts .
- Spill management : Absorb with vermiculite and neutralize with 10% acetic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
